2-bromo-N-cyclopentylbenzenesulfonamide
Description
2-Bromo-N-cyclopentylbenzenesulfonamide (CAS: 958737-53-6) is a sulfonamide derivative characterized by a bromine substituent at the ortho position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₄BrNO₂S, with a molecular weight of 304.2 g/mol . The cyclopentyl group introduces steric bulk, which may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 |
InChI Key |
FYHVTWJCMRGMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentylbenzenesulfonamide typically involves the bromination of N-cyclopentylbenzenesulfonamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-cyclopentylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopentylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor. This inhibition can occur through competitive binding to the active site of enzymes, thereby blocking the normal substrate from accessing the site and preventing the enzymatic reaction.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
- Bromine Position : The ortho-bromo substitution in this compound may hinder electrophilic substitution compared to para-substituted analogs (e.g., 4-bromo derivatives) due to steric and electronic effects .
- Amino vs. Bromo Groups: The amino group in 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide enhances hydrogen-bonding capacity, making it more suitable for pharmaceutical applications compared to the brominated analogs .
Substituent Effects on the Sulfonamide Nitrogen
- Cyclopentyl vs.
- Alkyl Chains (Butyl vs. tert-Butyl): Linear N-butyl chains (e.g., 2-bromo-N-butylbenzenesulfonamide) improve solubility in nonpolar solvents, while branched tert-butyl groups increase thermal stability but reduce reactivity .
Biological Activity
Overview of 2-bromo-N-cyclopentylbenzenesulfonamide
This compound is a sulfonamide derivative that possesses a bromine atom at the 2-position of the aromatic ring and a cyclopentyl group attached to the nitrogen atom of the sulfonamide functional group. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Antimicrobial Activity
Sulfonamides, including various derivatives, have been widely studied for their antimicrobial properties. They function primarily by inhibiting bacterial folate synthesis, which is crucial for nucleic acid synthesis. The specific activity of this compound against various bacterial strains can be hypothesized based on the structure-activity relationship (SAR) observed in other sulfonamides.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| Trimethoprim | S. aureus | 4 µg/mL |
| This compound | Hypothetical strains | TBD |
Anti-inflammatory Activity
Research suggests that sulfonamides can exhibit anti-inflammatory effects through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes. This activity could be relevant for this compound, particularly if it shares structural similarities with known anti-inflammatory sulfonamides.
Antitumor Activity
Some sulfonamide derivatives have shown potential antitumor activity by interfering with tumor cell proliferation and inducing apoptosis. The exact mechanism often involves the modulation of signaling pathways critical for cancer cell survival.
Case Study: Antitumor Effects of Sulfonamides
A study involving a series of sulfonamide derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of bulky groups like cyclopentyl may influence the compound's interaction with cellular targets.
Research Findings
- Structure-Activity Relationship (SAR) : The presence of bromine and cyclopentyl groups may enhance lipophilicity, potentially improving cellular uptake and biological activity.
- Mechanism of Action : Understanding how this compound interacts with specific enzymes or receptors is crucial for elucidating its biological effects.
- In Vivo Studies : Future research should include in vivo studies to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.
- Toxicity Profile : Evaluating the toxicity and side effects associated with this compound is essential for determining its suitability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
